3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine CAS 885681-79-8 properties
3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine CAS 885681-79-8 properties
Technical Monograph: 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (CAS 885681-79-8) [1]
Executive Summary: The "Desymmetrization" Scaffold
In the landscape of modern medicinal chemistry, 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine (CAS 885681-79-8) represents a critical "pivot" intermediate.[1] It is not merely a catalog compound but a strategic checkpoint in the synthesis of non-symmetric 3,5-diarylpyridines.[1]
Its structural core—a pyridine ring substituted at the 3, 4, and 5 positions—is highly privileged in kinase inhibitor discovery (e.g., p38 MAP kinase pathways).[1] The presence of the 4-methyl group introduces essential steric bulk that forces orthogonal twisting of the flanking aryl groups, often improving solubility and selectivity compared to planar analogs.[1]
This guide details the properties, synthesis, and handling of this compound, focusing on its role as a platform for Diversity-Oriented Synthesis (DOS) .[1]
Chemical Identity & Physicochemical Properties
The following data aggregates calculated and predicted values, as experimental physical constants for this specific intermediate are often proprietary to specific drug programs.
Table 1: Chemical Specifications
| Property | Value | Note |
| CAS Number | 885681-79-8 | |
| IUPAC Name | 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine | |
| Molecular Formula | C₁₃H₁₂BrNO | |
| Molecular Weight | 278.15 g/mol | |
| Appearance | Off-white to pale yellow solid | Predicted based on structural analogs |
| LogP (Predicted) | ~3.8 - 4.2 | Lipophilic; requires organic co-solvents |
| H-Bond Acceptors | 2 (Pyridine N, Methoxy O) | |
| H-Bond Donors | 0 | |
| Rotatable Bonds | 2 | Aryl-Pyridine bond, Methoxy bond |
| Topological Polar Surface Area | ~22 Ų | Good membrane permeability profile |
Synthetic Methodology: The Desymmetrization Challenge
The synthesis of CAS 885681-79-8 is a classic exercise in desymmetrization .[1] The starting material, 3,5-dibromo-4-methylpyridine, is symmetric.[1] The objective is to install exactly one aryl group while leaving the second bromine intact for future elaboration.
The Reaction Pathway (Suzuki-Miyaura Coupling)[1][2]
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Key Challenge: Preventing the formation of the bis-arylated byproduct (3,5-bis(4-methoxyphenyl)-4-methylpyridine).[1]
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Strategic Control: Stoichiometry and catalyst choice are paramount.[1]
Mechanistic Insight: The 4-methyl group exerts steric hindrance on the C3 and C5 positions.[1] Once the first aryl group is installed, the steric crowding around the remaining bromine increases slightly, potentially slowing down the second oxidative addition.[1] This kinetic difference can be exploited.[1]
Detailed Experimental Protocol
Note: This protocol is a standardized high-fidelity procedure adapted for laboratory scale (1-5g).
Reagents:
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Substrate: 3,5-Dibromo-4-methylpyridine (1.0 equiv)
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Coupling Partner: 4-Methoxyphenylboronic acid (0.95 - 1.0 equiv) — Crucial: Do not use excess.[1]
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Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) — Chosen for robustness.[1]
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Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]
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Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Workflow:
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Inerting: Charge a reaction vessel with 3,5-dibromo-4-methylpyridine and Pd(dppf)Cl₂. Evacuate and backfill with Argon (3 cycles).[1]
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Solvation: Add degassed 1,4-dioxane. Stir until dissolved.
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Activation: Add the aqueous Na₂CO₃ solution.
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Controlled Addition: Add 4-methoxyphenylboronic acid. Expert Tip: For maximum selectivity, add the boronic acid solution dropwise over 1 hour at elevated temperature, rather than all at once.
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Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS. Look for the disappearance of the dibromide and the emergence of the mono-product (M+H = 278/280).[1]
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Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over MgSO₄.[1][3]
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Purification: The crude will contain unreacted starting material, the desired product, and trace bis-product.[1] Separation requires Flash Chromatography (Hexanes/EtOAc gradient).[1] The non-polar dibromide elutes first, followed by the target mono-bromide.[1]
Visualization of Synthesis Logic
Figure 1: Controlled desymmetrization pathway via Suzuki coupling. Strict stoichiometric control prevents the formation of the bis-aryl impurity.[1]
Functionalization & Applications: The "Pivot" Strategy
Why synthesize this specific brominated intermediate? It serves as a bifunctional scaffold .
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The Bromo-Handle (Electrophile): The remaining bromine at the 3-position is now chemically distinct.[1] It can undergo a second cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a different group (R2), creating non-symmetric 3,5-disubstituted pyridines.[1]
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The Pyridine Nitrogen (Base/Ligand): The nitrogen remains available for hydrogen bonding (in a kinase hinge region) or N-oxidation.[1]
Application in Drug Discovery (SAR):
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Kinase Inhibitors: The 4-methoxyphenyl group often targets the hydrophobic pocket II, while the R2 group (added later) targets the solvent-exposed region.[1]
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Solubility Tuning: The 4-methyl group prevents the molecule from stacking too flatly (breaking planarity), which often improves solubility—a common headache in kinase inhibitor design.[1]
Diversity-Oriented Synthesis Workflow
Figure 2: The "Pivot" strategy. The remaining bromine allows for orthogonal functionalization, enabling rapid library generation.[1]
Safety & Handling
As a halogenated pyridine derivative, this compound should be treated as a potential irritant and sensitizer.[1]
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GHS Classification (Inferred):
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While aryl bromides are generally stable, protection from moisture prevents hydrolysis of the methoxy ether over long periods.[1]
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Disposal: Halogenated organic waste.[1]
References
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BenchChem. 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine Structure and Retrosynthesis. Retrieved from .[1]
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ChemicalBook. Synthesis and Properties of Brominated Methylpyridines. Retrieved from .[1]
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Google Patents. Method for preparing 3-bromo-4-methylpyridine and derivatives (CN104945314A).[1] Retrieved from .[1]
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Sigma-Aldrich. Safety Data Sheet for 3-Bromo-5-methoxypyridine (Analogous Handling). Retrieved from .[1]
